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Compound of Interest

Tri(Ethylene Glycol) DI-P-
Compound Name:
Toluenesulfonate

Cat. No.: B100919

An In-Depth Technical Guide to the Spectral Data of Tri(ethylene glycol) di-p-
toluenesulfonate

This guide provides a comprehensive analysis of the spectroscopic data for Tri(ethylene
glycol) di-p-toluenesulfonate, a critical bifunctional linker used extensively in chemical
synthesis, materials science, and drug development. Designed for researchers, scientists, and
professionals in drug development, this document delves into the nuances of Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just raw data
but the underlying scientific rationale for its interpretation.

Introduction: The Molecular Architect's Versatile
Connector

Tri(ethylene glycol) di-p-toluenesulfonate, often abbreviated as TsO-PEG(3)-OTs, is a
molecule of significant interest due to its dual functionality. It comprises a central, hydrophilic
tri(ethylene glycol) chain, which enhances aqueous solubility, capped at both ends by p-
toluenesulfonate (tosylate) groups.[1] The tosylate moiety is an excellent leaving group in
nucleophilic substitution reactions, making this compound a versatile building block for
constructing more complex molecular architectures.[1][2]

Its applications are diverse, ranging from the synthesis of aza-crown ethers to its pivotal role as
a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACS).[3] In
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drug development, it is used to connect a target-binding molecule to an E3 ligase-recruiting
moiety, facilitating targeted protein degradation.[3] Furthermore, its structure is leveraged to
develop radiolabeled tracers for advanced medical imaging techniques like Positron Emission
Tomography (PET).[3]

Given its importance, unambiguous structural confirmation is paramount. This guide provides
the foundational spectroscopic knowledge required for its identification and quality control.

Caption: Molecular Structure of Tri(ethylene glycol) di-p-toluenesulfonate.

Synthesis and Experimental Protocols

A reliable synthesis is the foundation of high-quality spectral data. The most common and
straightforward synthesis involves the reaction of tri(ethylene glycol) with p-toluenesulfonyl
chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the
HCI byproduct.[2]

Experimental Protocol: Synthesis

» Reaction Setup: Dissolve tri(ethylene glycol) (1 equivalent) in a suitable solvent like
dichloromethane (DCM) or pyridine in a round-bottom flask equipped with a magnetic stirrer
and cooled in an ice bath (0 °C).

e Reagent Addition: Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the
stirred solution. If using an inert solvent like DCM, add a base like triethylamine (2.5
equivalents) to the reaction mixture.

» Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24
hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

e Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCI,
saturated sodium bicarbonate solution, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product is then purified by recrystallization from a solvent
system like ethanol to yield the product as a white powder.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic
molecules, providing detailed information about the carbon-hydrogen framework.[4][5]

'H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct proton environments,
their neighboring protons (splitting), and their relative numbers (integration).[6] For tri(ethylene
glycol) di-p-toluenesulfonate, the spectrum is highly symmetric and characteristic.

Table 1: Typical *H NMR Spectral Data (400 MHz, CDCls)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Causality of
Chemical Shift
and Splitting

~7.78 Doublet (d)

4H

Ar-H (ortho to
S02)

Deshielded by
the electron-
withdrawing
sulfonate group.
Split by adjacent
meta protons (J
= 8.2 Hz).

~7.34 Doublet (d)

4H

Ar-H (meta to
S0O2)

Less deshielded
than ortho
protons. Split by
adjacent ortho
protons (J = 8.2
Hz).

~4.15 Triplet (t)

4H

-O-CH2-CH2-OTs

Directly attached
to the
electronegative
tosylate group,
causing a
significant
downfield shift.
Split by the
adjacent CH:z
group.

~3.68 Triplet (t)

4H

-O-CH2-CH2-OTs

Adjacent to the
tosylated
methylene group.
Split by that

same group.

~3.59 Singlet (s)

4H

-O-CH2-CH2-O-

Central, most
shielded
methylene

protons. Appears
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as a singlet due
to magnetic
equivalence and

minimal coupling.

Protons of the
methyl group on
) the aromatic ring.
~2.45 Singlet (s) 6H Ar-CHs ]
No adjacent
protons, hence a

singlet.

Note: Data sourced and compiled from various chemical suppliers and databases.[7][8]

13C NMR Spectral Data

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
Due to the molecule's symmetry, fewer signals are observed than the total number of carbon
atoms.

Table 2: Typical 13C NMR Spectral Data (100 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment Causality of Chemical Shift
) Quaternary carbon attached to
~144.8 C-SO2 (Aromatic)
the sulfonate group.
] Quaternary carbon attached to
~132.9 C-CHs (Aromatic)
the methyl group.
) Aromatic CH carbons ortho to
~129.8 CH (Aromatic)
the methyl group.
) Aromatic CH carbons meta to
~127.9 CH (Aromaitic)
the methyl group.
Central ethylene glycol
~70.7 -O-CH2-CH2-O- _
carbons, most shielded.
Carbon adjacent to the
~69.2 -O-CH2-CH2-OTs
tosylated methylene carbon.
Carbon directly bonded to the
~ 68.6 -O-CH2-CH2-OTs ,
tosylate oxygen, deshielded.
Methyl carbon of the tosyl
~21.6 Ar-CHs

group.

Note: Data interpreted from foundational principles and comparison with similar structures like
di- and tetraethylene glycol ditosylates.[8][9][10]

Protocol: NMR Sample Acquisition

o Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in
~0.6 mL of a deuterated solvent (e.g., CDCIs) in a clean NMR tube.

» Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), for chemical shift calibration (& = 0.00 ppm).

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to ensure a homogeneous magnetic field.
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o Data Acquisition: Acquire the H spectrum using a standard pulse sequence. For 13C, use a
proton-decoupled pulse sequence to obtain singlets for all carbon signals, which simplifies

the spectrum.

e Processing: Fourier transform the raw data, phase the spectrum, and perform baseline
correction. Calibrate the chemical shift axis using the TMS signal. Integrate the tH signals.

Data Acquisition

| . Data Processing Structural Analysis
Sample Preparation Acquire 13C Spectrum
- ] (Proton Decoupled) [—#| Fourier Transform, > Assion Signals:
plssolve Sample _» Phase, & Calibrate Integrate 1H Peaks > chemicalgshiftg Splitting
in CDCI3 + TMS |—_ Integration

Acquire 1H Spectrum

Click to download full resolution via product page
Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule.[11] Each functional group absorbs infrared radiation at a characteristic frequency,
corresponding to its vibrational modes (stretching, bending).[12][13]

Table 3: Characteristic IR Absorption Bands
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Wavenumber ] ] . Functional Group
Intensity Vibration Type .
(cm™) Assignment
3050 - 3090 Medium C-H Stretch Aromatic C-H
Aliphatic C-H
2850 - 2950 Strong C-H Stretch )
(ethylene glycol chain)
1595 - 1600 Medium C=C Stretch Aromatic Ring
S=0 Asymmetric
1350 - 1370 Strong Sulfonate (-S0O2-0-)
Stretch
S=0 Symmetric
1175-1190 Strong Sulfonate (-SO2-0O-)
Stretch
1090 - 1120 Strong C-O-C Stretch Ether Linkage
900 - 970 Strong S-O-C Stretch Sulfonate Ester

Note: Data compiled from spectral databases and foundational IR interpretation guides.[7][14]

The IR spectrum of tri(ethylene glycol) di-p-toluenesulfonate is dominated by very strong

absorptions from the sulfonate and ether groups. The presence of both aromatic and aliphatic

C-H stretches confirms the hybrid nature of the molecule. The absence of a broad absorption

around 3200-3600 cm~1 is a key indicator of the reaction's completion, confirming that the

hydroxyl groups of the starting material have been fully converted.[12]

Protocol: IR Spectrum Acquisition (ATR)

e Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Collect a background spectrum of the empty crystal.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Apply Pressure: Use the instrument's pressure arm to ensure good contact between the

sample and the crystal.

e Scan Sample: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to

improve the signal-to-noise ratio.
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» Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is
analyzed to identify the characteristic functional group peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural
clues through its fragmentation pattern.[15] The molecular formula C20H260sS2 corresponds to
a monoisotopic mass of 458.11 g/mol .[1][16]

Table 4: Expected m/z Fragments in Mass Spectrometry

m/z Value Proposed Fragment Causality of Fragmentation
458.11 [M]*+ Molecular lon

Loss of one p-toluenesulfonyl
303.09 [M - C7H7SO2]* _

radical.

Loss of one p-toluenesulfonate
285.08 [M - C7H7SOs]*

group.
171.01 [C7H7SO2]* p-Toluenesulfonyl cation.
155.02 [C7H702S]* Tosyl fragment.

Fragment of the tri(ethylene
133.08 [CeH1303]* )

glycol) chain.

Tropylium ion, a very stable
91.05 [C7HA]+ aromatic cation characteristic

of toluene derivatives.

Note: Fragmentation is technique-dependent (e.g., El, ESI, CID). The listed fragments are
common possibilities.[8][17]

The fragmentation pattern provides a clear fingerprint. The presence of the molecular ion peak
confirms the compound's identity. Key fragments at m/z 155 and 91 are definitive indicators of
the tosyl group.[8] Cleavage along the ether backbone gives rise to a series of peaks
separated by 44 Da (-OCHz2CHz- units).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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